molecular formula C11H21ClO2 B156920 11-Chloroundecanoic acid CAS No. 1860-44-2

11-Chloroundecanoic acid

Cat. No. B156920
CAS RN: 1860-44-2
M. Wt: 220.73 g/mol
InChI Key: GVZXFVFTBUYBJD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as 11-fluoroundecanoic acid, has been explored in various studies. The synthesis typically involves halogen exchange reactions, where bromine is replaced by fluorine using potassium fluoride and 11-bromo undecanoic acid or its corresponding methylester. Parameters such as temperature, pressure, phase-transfer catalyst, and solvent have been varied to optimize the yield of the fluorinated product . Although this paper focuses on the synthesis of 11-fluoroundecanoic acid, similar methods could potentially be applied to synthesize 11-chloroundecanoic acid by using appropriate chlorinating agents.

Molecular Structure Analysis

The molecular structure of amino-11-undecanoic acid cyclic dimer hydrochloride, a related compound, has been analyzed. The structure consists of two monomeric units linked by hydrogen bonds with specific O…O distances. The methylene groups exhibit an all-trans configuration except for two terminal groups, which are in a gauche conformation. The ring structure is formed through bent amide groups, and the methylene chains are not parallel but are angled at approximately 10.9 degrees . This detailed structural analysis of a dimeric form of undecanoic acid derivative provides a basis for understanding the conformational properties that 11-chloroundecanoic acid might exhibit.

Chemical Reactions Analysis

The papers provided do not directly discuss the chemical reactions of 11-chloroundecanoic acid. However, the synthesis paper implies that halogenated undecanoic acids can participate in halogen exchange reactions. Additionally, the antioxidant properties of an amphiphilic derivative of undecanoic acid suggest that the undecanoic acid backbone can be functionalized to create compounds with specific properties, such as increased solubility or reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of

Scientific Research Applications

Scientific Applications of Related Compounds

  • Chlorogenic Acid's Role in Metabolic Syndrome : Chlorogenic acid has been studied for its health-promoting properties, including antioxidant, anti-inflammatory, and antimicrobial activities. Its application in food preservation and as a nutraceutical for treating metabolic syndrome showcases the potential of phenolic compounds in both food science and medicine (Jesús Santana-Gálvez et al., 2017).

  • Biological Activities of Conjugated Linoleic Acid : Conjugated Linoleic Acid (CLA) exhibits various physiological effects, such as reducing lipid uptake in adipocytes and influencing lipid metabolism. This highlights the significance of fatty acids in nutritional science and potential therapeutic applications (M. Pariza et al., 2001).

  • Pharmacological Review of Chlorogenic Acid (CGA) : CGA's diverse biological and pharmacological roles, including hepatoprotective, cardioprotective, and anti-obesity effects, demonstrate the wide-ranging applications of natural phenolic compounds in drug development and health promotion (M. Naveed et al., 2018).

  • Ethylene Scavenging with Potassium Permanganate : The use of potassium permanganate as an ethylene scavenger in preserving fresh horticultural produce illustrates the application of chemical treatments in post-harvest technology and active packaging solutions (Marianela Hazel Álvarez-Hernández et al., 2019).

  • Acid Activation of Clays : The chemical treatment of clays, especially through acid activation, for enhanced surface properties and new applications points to the importance of chemical modifications in material science and environmental applications (P. Komadel, 2016).

Safety And Hazards

The safety data sheet for 11-Chloroundecanoic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, appropriate safety measures should be taken when handling this compound .

properties

IUPAC Name

11-chloroundecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21ClO2/c12-10-8-6-4-2-1-3-5-7-9-11(13)14/h1-10H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVZXFVFTBUYBJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCCl)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80171828
Record name Undecanoic acid, 11-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80171828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11-Chloroundecanoic acid

CAS RN

1860-44-2
Record name 11-Chloroundecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1860-44-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Undecanoic acid, 11-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001860442
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Undecanoic acid, 11-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80171828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 11-chloroundecanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To 11-bromoundecanoic acid (1 g) dissolved in acetonitrile (50 ml) were added calcium chloride (2 g) and tetra-n-butylammonium chloride (1.2 g), and the mixture was heated under reflux for 4 hours. The reaction mixture was filtered, concentrated and then distributed into ethyl acetate-water, and the ethyl acetate layer was dried over anhydrous sodium sulfate to give 11-chloroundecanoic acid (0.85 g). After a 230 mg portion of 11-bromoundecanoic acid thus obtained, para-nitrophenol (145 mg) and N,N'-dicyclohexylcarbodiimide (215 mg) in N,N-dimethylformamide (DMF) was stirred for 12 hours, precipitates were removed by filtration and DMF was removed by distillation to give an active ester. To the active ester of 11-chloroundecanoic acid dissolved in DMF (20 ml) were added 6-(4'-N-glycyl-spicaminyl-amino)purine hydrochloride (400 mg) and triethylamine (1.2 ml), and the mixture was stirred for 12 hours. The reaction mixture was concentrated and subjected to chromatography on a silica gel column with eluent systems of chloroform-methanol (from 7:1 to 5:1) to give SPK133 in the yield of 103 mg.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
1.2 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
RK Freidlina, EI Vasil'eva - Bulletin of the Academy of Sciences of the …, 1958 - Springer
… Fraction III was 11-chloroundecanoic acid, obtained in 77 % yield. After being recrystallized … Titration with alkali showed that Fraction II contained 85 % of 11-chloroundecanoic acid. …
Number of citations: 1 link.springer.com
E White, J McCloskey - The Journal of Organic Chemistry, 1970 - ACS Publications
… ether was removed by evaporation to give 4.3g (98%) of crude 11 -chloroundecanoic acid. … was added with stirring under nitrogen to 11 -chloroundecanoic acid (1.1 g) in tetrahydrofuran …
Number of citations: 36 pubs.acs.org
X Fu, L Li, X Wen, R Xu, Y Xue, H Zuo, Q Liang… - … of Chromatography A, 2021 - Elsevier
… 6-chlorocaproic acid (S-1) and 11-chloroundecanoic acid (S-3) were purchased from Shanghai Aladdin Biochemical Technology Co. Ltd. and Pharmacokinetics Chemical Technology …
Number of citations: 8 www.sciencedirect.com
VP Shevchenko, IY Nagaev… - Russian chemical …, 2003 - pubs.rsc.org
The solid-phase method for conducting hydrogenolysis, hydrogenation and isotope exchange reactions is described. The potential of the solid-phase method for tritium labelling of …
Number of citations: 15 pubs.rsc.org
MA Flack - 2010 - vtechworks.lib.vt.edu
Block copolymers are widely used in both the academic and industrial communities due to their unique properties. With the development of living polymerization techniques, the …
Number of citations: 3 vtechworks.lib.vt.edu
M Venkataraman, J Militký, R Mishra - NOVELTIES IN FIBROUS …, 2017 - researchgate.net
… Hydrolysis of this by aqueous sulphuric acid yields 11-chloroundecanoic acid (2), which is reacted with ammonia to produce 11-amino-undecanoic acid (3). …
Number of citations: 3 www.researchgate.net
VP Shevchenko, IY Nagaev… - Russian Chemical …, 1999 - pubs.rsc.org
… The values of the relative degree of isotope exchange in 11-chloroundecanoic acid at various temperatures and on different catalysts (the catalyst : substrate ratio = 5 : 1, reaction time = …
Number of citations: 23 pubs.rsc.org
VP Shevchenko, IY Nagaev, NF Myasoedov - Radiochemistry, 2018 - Springer
… of the label amount incorporated in 11-chloroundecanoic acid via isotope exchange and in … showed that the molar radioactivity of 11-chloroundecanoic acid reached 170.1 Ci mmol–1, …
Number of citations: 4 link.springer.com

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